
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide, commonly known as CFTR modulator, is a small molecule drug that has been developed to treat cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog airways and cause severe respiratory infections. CFTR modulator works by correcting the malfunctioning CFTR protein, which is responsible for regulating the flow of salt and water in and out of cells.
Mécanisme D'action
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur . This typically involves binding to a specific receptor or enzyme, which then triggers a series of biochemical reactions. The specifics of these interactions for this compound are currently unknown and would require further investigation.
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that take place within a cell. They are crucial for maintaining the life processes of an organism .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s activity .
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR modulator has several advantages for use in lab experiments, including its high purity and specificity for the N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR protein. However, the drug can be expensive and difficult to synthesize, which may limit its use in certain experiments. Additionally, the drug may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR modulator, including the development of new, more potent analogs of the drug, the investigation of its potential use in other diseases, and the optimization of its synthesis and delivery methods. Additionally, further studies are needed to fully understand the long-term effects of the drug and its potential interactions with other medications.
Méthodes De Synthèse
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR modulator involves several steps, including the formation of a key intermediate, 3-chloro-1,2-propanediol, which is then reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride to form the final product. The synthesis process has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR modulator has been extensively studied in preclinical and clinical trials, and has shown promising results in improving lung function and reducing the frequency of respiratory infections in N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide patients. The drug has also been shown to have potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO4S/c1-2-24-17-7-6-14(11-15(17)19)25(22,23)20-9-8-16(21)12-4-3-5-13(18)10-12/h3-7,10-11,16,20-21H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLOWDUKIXAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-Benzimidazol-2-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2790116.png)
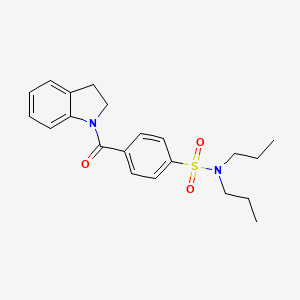
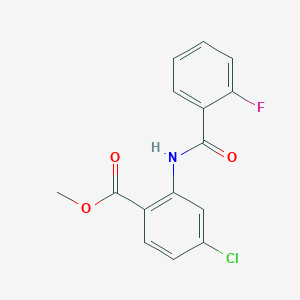
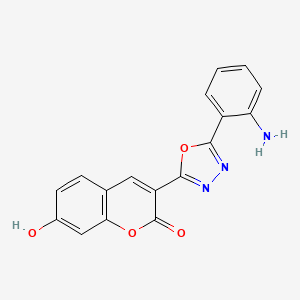

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B2790125.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2790128.png)

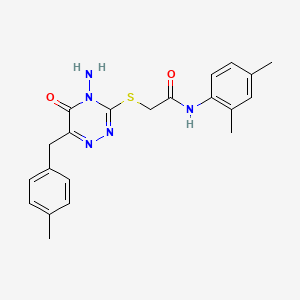
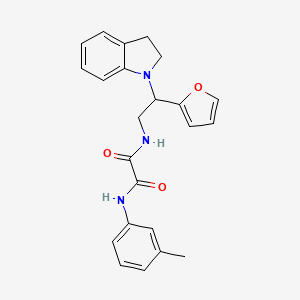

![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)